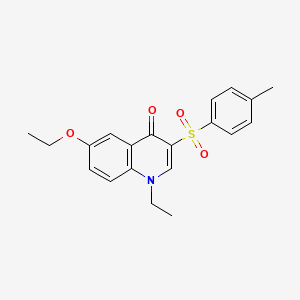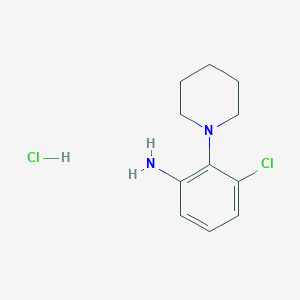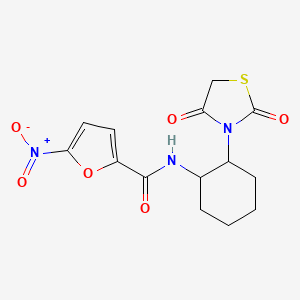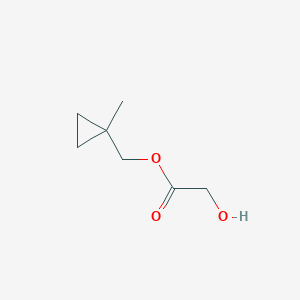
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Analgesic and Anti-inflammatory Applications
Compounds derived from quinazolinone, similar in structure to the specified chemical, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have shown significant potential in comparison to standard drugs like diclofenac sodium, indicating their relevance in developing new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activity
Quinazolinone derivatives have also been studied for their antimicrobial properties. These compounds demonstrated significant activity against various microbial strains, suggesting their usefulness in addressing drug-resistant infections. Such studies lay the groundwork for further research into quinazolinone-based antimicrobials (Patel & Shaikh, 2011).
Anticancer Activity
Research into quinazolinone derivatives has extended into the realm of cancer treatment, with several compounds being synthesized and evaluated for their anticancer activities. These studies involve not only the synthesis and characterization of the compounds but also molecular docking and biological evaluations to understand their mechanisms of action against cancer cells. Such compounds have shown promising results in vitro, indicating potential pathways for the development of novel anticancer therapies (Mehta et al., 2019).
Antimalarial Activity
The quinazolinone framework has been explored for antimalarial activity as well. Compounds synthesized from this class have been tested in mouse models for their efficacy against Plasmodium berghei, with some showing excellent activity. This highlights the potential of quinazolinone derivatives in contributing to the fight against malaria, particularly in strains resistant to current antimalarial drugs (Werbel et al., 1986).
Interaction with Biological Targets
The interaction of quinazolinone derivatives with biological targets, such as translocator protein (TSPO) in the context of neurological conditions, has been studied using PET imaging techniques. This research demonstrates the potential of quinazolinone compounds in diagnosing and understanding the pathology of brain diseases, further extending the scientific applications of these compounds (Yui et al., 2010).
特性
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(4-fluoro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-11-17(25)8-9-19(14)26-21(29)13-28-20-10-7-16(24)12-18(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUIVQDSXOPWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[5-(Trifluoromethyl)thiophen-3-yl]methyl]prop-2-enamide](/img/structure/B2659501.png)
![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)
![[(3,4-Dimethoxyphenyl)sulfonyl]acetic acid](/img/structure/B2659505.png)




![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659511.png)

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2659516.png)


